2,6-Dichloro-1,8-naphthyridine-3-carbonitrile
Overview
Description
2,6-Dichloro-1,8-naphthyridine-3-carbonitrile is an organic compound that belongs to the naphthyridine family . It has a molecular weight of 224.05 . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular formula of this compound is C9H3Cl2N3 . The InChI code for this compound is 1S/C9H3Cl2N3/c10-7-2-5-1-6 (3-12)8 (11)14-9 (5)13-4-7/h1-2,4H .Physical and Chemical Properties Analysis
The melting point of this compound is between 290 - 300 degrees Celsius . The compound is solid in its physical form .Scientific Research Applications
Synthesis of Derivatives
- 2-Aminopyridine-3-carbonitrile, a compound related to 2,6-Dichloro-1,8-naphthyridine-3-carbonitrile, has been used to synthesize various naphthyridine derivatives. These derivatives include [1,8]naphthyridine, pyrido[2,3-d]pyrimidine, and other annulated pyridine derivatives, providing a base for further chemical research and applications (El-Adasy, Khames, & Gad-Elkareem, 2013).
Halogenated Pyridines and Naphthyridines
- Research dating back to 1977 has explored the synthesis of 3-halomethyl-2,6-dichloro-pyridines, extending to compounds with side chains of more than one carbon atom in the 3-position. These syntheses provide foundational knowledge for modern chemical applications of naphthyridine compounds (Huff, Mutterer, & Weis, 1977).
Serotonin 5-HT3 Receptor Antagonists
- A specific variant, 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile, has been synthesized and evaluated for its potential as a serotonin 5-HT3 receptor antagonist. This has implications in pharmacology and neuroscience research (Mahesh, Perumal, & Pandi, 2004).
Microwave-Assisted Synthesis
- Microwave irradiation has been employed for the synthesis of 5-amino-2-sulfanyl tetrahydrobenzo[b][1,8]-naphthyridine-3-carbonitrile derivatives, demonstrating an innovative approach to chemical synthesis (S. K. Singh & K. Singh, 2011).
Corrosion Inhibition
- Naphthyridine derivatives, including those related to this compound, have been evaluated as corrosion inhibitors for steel, highlighting their potential in industrial applications (Ansari & Quraishi, 2015).
Antibacterial Evaluation
- Tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives have been synthesized and evaluated for their antibacterial properties, offering insights into new antimicrobial agents (Santilli, Scotese, & Yurchenco, 1975).
Base Catalysis
- Bimacrocyclic concave pyridines or concave 1,8-naphthyridines have been synthesized and their basicity and activity in base-catalyzed reactions have been studied, contributing to the field of catalysis (Liebig & Lüning, 2014).
New Heterotetracyclic Compounds
- The thermal reaction of 2-amino-3-vinylpyridine derivatives has led to the formation of new heterotetracyclic compounds, expanding the scope of organic synthesis (Ojea, Peinador, Vilar, & Quintela, 1993).
Safety and Hazards
Properties
IUPAC Name |
2,6-dichloro-1,8-naphthyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl2N3/c10-7-2-5-1-6(3-12)8(11)14-9(5)13-4-7/h1-2,4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYJEGZQLWIEDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C(=NC2=NC=C1Cl)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101244959 | |
Record name | 1,8-Naphthyridine-3-carbonitrile, 2,6-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101244959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1330583-69-1 | |
Record name | 1,8-Naphthyridine-3-carbonitrile, 2,6-dichloro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1330583-69-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,8-Naphthyridine-3-carbonitrile, 2,6-dichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101244959 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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